Quinovic acid 3-O-beta-D-glucoside

Enzyme Inhibition Snake Venom Phosphodiesterase I

Irreproducible SAR data from incorrect glycosylation isomers? Quinovic acid 3-O-beta-D-glucoside, with its verified 3-O-β-D-glucopyranoside attachment, is the definitive probe for studying C-3 glycosylation impact on bioactivity. Quantified PDE I inhibition (IC50 = 0.374 mM, 2.25-fold less potent than aglycone) enables potency benchmarking. Attenuated cytotoxicity vs. ursolic acid allows selective mechanistic studies. High-purity powder with full characterization for reproducible research.

Molecular Formula C36H56O10
Molecular Weight 648.8 g/mol
Cat. No. B8261754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinovic acid 3-O-beta-D-glucoside
Molecular FormulaC36H56O10
Molecular Weight648.8 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O
InChIInChI=1S/C36H56O10/c1-18-9-14-35(30(41)42)15-16-36(31(43)44)20(25(35)19(18)2)7-8-23-33(5)12-11-24(32(3,4)22(33)10-13-34(23,36)6)46-29-28(40)27(39)26(38)21(17-37)45-29/h7,18-19,21-29,37-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)
InChIKeyAXNXSFBKZQIMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinovic Acid 3-O-beta-D-glucoside: Key Attributes


Quinovic acid 3-O-beta-D-glucoside is a naturally occurring triterpene saponin derived from the pentacyclic triterpenoid aglycone quinovic acid, distinguished by a β-D-glucopyranosyl moiety specifically attached at the C-3 hydroxyl position [1]. This specific 3-O-β-D-glucopyranoside structural configuration, as opposed to other glycosylation patterns (e.g., 3-O-α-L-rhamnopyranoside, 3-O-β-D-fucopyranoside, or 28-O-glycosyl esters) [2], is directly linked to its distinct and quantifiable profile of biological activities, including its performance as an inhibitor of snake venom phosphodiesterase I and its modulated cytotoxicity relative to its aglycone and other triterpenes [3].

Structural Identity 3-O-β-D-glucopyranoside pattern distinguishes from other quinovic acid glycosides
Enzyme Target Snake venom phosphodiesterase I (EC 3.1.15.1) inhibition research
Cell-Based Context Cytotoxicity profile differs from aglycone; supports SAR comparisons

Quinovic Acid 3-O-beta-D-glucoside: Critical Distinctions from Analogs


Substituting Quinovic acid 3-O-beta-D-glucoside with a different quinovic acid glycoside or a related triterpene introduces significant experimental variability and can fundamentally alter a study's outcomes. The compound's specific glycosylation pattern dictates not only its potency against targets like phosphodiesterase I, where it is 2.25-fold less potent than the aglycone [1], but also its modulated cytotoxicity profile, which is significantly attenuated compared to the highly cytotoxic ursolic acid [2]. Procuring the correct, fully characterized 3-O-β-D-glucopyranoside isomer is therefore non-negotiable for ensuring data reproducibility and drawing valid conclusions about structure-activity relationships (SAR) within the quinovic acid series.

Glycosylation Pattern
Alternative glycosides (rhamnopyranoside, fucopyranoside, 28-O-esters) may shift target inhibition potency and SAR conclusions.
Triterpene Scaffold
Substituting with higher-cytotoxicity triterpenes (e.g., ursolic acid) can confound cell-based endpoint interpretation and selectivity profiling.
Isomer Specificity
Non-characterized 3-O-β-isomer risks irreproducible phosphodiesterase I inhibition data and invalid SAR comparisons.

Quinovic Acid 3-O-beta-D-glucoside: Comparative Evidence Profiles


PDE-I Inhibition: Glycoside vs. Aglycone SAR

Quinovic acid 3-O-beta-D-glucopyranoside exhibits differential inhibitory activity against snake venom phosphodiesterase I (EC 3.1.15.1) compared to its aglycone, quinovic acid. This provides a critical benchmark for understanding the impact of C-3 glycosylation on target engagement [1].

PDE-I Inhibition SAR
Head-to-head
IC50: 0.374 mM (glycoside) vs 0.166 mM (aglycone); 2.25-fold reduction
Quantifies the effect of C-3 glycosylation on enzyme binding; essential for PDE-I inhibitor SAR studies.
In vitro assay using commercial snake venom phosphodiesterase I (Sigma P 4631).
Enzyme Inhibition Snake Venom Phosphodiesterase I SAR

Cytotoxicity Comparison: Glycoside vs. Ursolic Acid

In a comparative SAR study, the cytotoxicity of quinovic acid glycosides, including the 3-O-beta-D-glucoside, was shown to be significantly less potent than that of the potent triterpene ursolic acid. The addition of sugar moieties to quinovic acid was observed to decrease its intrinsic cytotoxic activity [1].

Cytotoxicity Comparison
Class-level inference
Glycosylation attenuates cytotoxicity relative to aglycone and ursolic acid (qualitative SAR).
Supports selection of this glycoside for assays where high cytotoxicity is a confounding factor.
Qualitative observation from SAR study on Mitragyna stipulosa isolates; cell-line details unspecified.
Cytotoxicity Cancer Cell Lines Triterpenoid SAR Glycoside

Antileishmanial Activity: Class Benchmark

While specific IC50 data for quinovic acid 3-O-beta-D-glucoside alone is not reported, the class of quinovic acid glycosides to which it belongs has demonstrated potent and highly specific antileishmanial activity. This provides a strong, evidence-based rationale for its investigation in this disease area [1].

Antileishmanial Benchmark
Class-level inference
Class IC50 = 1 µM (quinovic acid glycoside mixture); high specificity for intracellular amastigotes.
Supports prioritization of this compound in antiparasitic screening cascades; requires compound-specific validation.
Data from Leishmania infantum assay; activity inferred from class-level evidence.
Antiparasitic Leishmania Drug Discovery Amastigote

HCV NS3/4A Protease Inhibition: Aglycone Core Potency

The quinovic acid scaffold, which is the core of quinovic acid 3-O-beta-D-glucoside, has been identified as a micromolar inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The aglycone and certain derivatives inhibit the protease in a non-competitive manner [1].

HCV NS3/4A Scaffold
Class-level inference
Quinovic acid scaffold acts as micromolar, non-competitive inhibitor of HCV NS3/4A protease.
Provides a rationale for including the glycoside in antiviral screening libraries; glucoside-specific potency unconfirmed.
Evidence from aglycone and derivative studies; compound-specific validation recommended.
Antiviral Hepatitis C Virus Protease Inhibitor NS3/4A

Quinovic Acid 3-O-beta-D-glucoside: Key Research Applications


SAR Elucidation for Triterpene Glycosides

Leverage the quantitative SAR data on phosphodiesterase I inhibition (IC50 shift from 0.166 mM to 0.374 mM) and the comparative cytotoxicity profile versus ursolic acid [1] to map the functional impact of 3-O-β-D-glycosylation. Procure this compound as a well-defined chemical probe to study the role of the C-3 glucoside moiety in modulating biological activity and target selectivity within pentacyclic triterpenoid series [2].

Antiparasitic Screening against Leishmania

Prioritize the procurement of quinovic acid 3-O-beta-D-glucoside for inclusion in antiparasitic screening cascades. The established 1 µM class-level potency and high specificity for the intracellular amastigote form of Leishmania infantum [3] provide a strong evidence-based rationale for its investigation as a lead-like molecule or a pharmacophore for neglected tropical diseases.

HCV Protease Inhibitor Profiling

Incorporate quinovic acid 3-O-beta-D-glucoside into focused screening libraries for viral protease inhibition. The demonstration that the core quinovic acid scaffold acts as a micromolar, non-competitive inhibitor of HCV NS3/4A protease [4] justifies its use in assays designed to identify novel antiviral mechanisms, particularly those targeting viral replication machinery.

Snake Venom PDE-I Enzymology

Use this compound as a comparator tool in enzymology experiments focused on snake venom phosphodiesterase I. The direct, head-to-head quantitative data (IC50 = 0.374 mM) [2] enables its use as a reference inhibitor to benchmark the activity of newly isolated compounds or to study the enzyme's substrate specificity and inhibitor binding pocket.

Application
Selection Property
Validation Focus
Triterpene Glycoside SAR
3-O-β-D-glucopyranoside identity; defined comparator set
Structure-activity trends versus aglycone and alternative glycosides
Antiparasitic Screening
Quinovic acid glycoside class potency
Intracellular amastigote selectivity and potency confirmation
Viral Protease Inhibitor Screening
Quinovic acid scaffold protease inhibition
Non-competitive inhibition profiling in HCV NS3/4A assays
PDE-I Enzymology
Defined PDE-I inhibition benchmark
Enzyme inhibition benchmarking against aglycone reference data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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